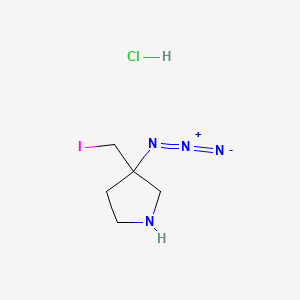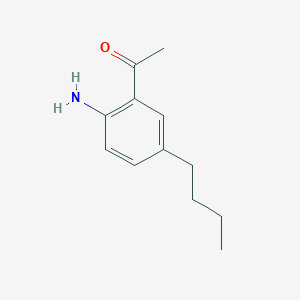
1-(2-Amino-5-butylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-5-butylphenyl)ethanone is an organic compound with the molecular formula C12H17NO It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the 2-position and a butyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Amino-5-butylphenyl)ethanone can be synthesized through several methods. One common approach involves the acylation of 2-amino-5-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the reduction of 1-(2-nitro-5-butylphenyl)ethanone, which can be prepared by nitration of 1-(5-butylphenyl)ethanone followed by reduction of the nitro group to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-5-butylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can yield secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate electrophilic aromatic substitution.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives or sulfonated compounds.
Aplicaciones Científicas De Investigación
1-(2-Amino-5-butylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-5-butylphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active sites, while the butyl group may influence the compound’s lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Aminophenyl)ethanone: Lacks the butyl group, making it less lipophilic.
1-(2-Amino-4-methylphenyl)ethanone: Contains a methyl group instead of a butyl group, affecting its steric and electronic properties.
1-(2-Amino-5-ethylphenyl)ethanone: Has an ethyl group, offering different hydrophobic interactions compared to the butyl group.
Uniqueness
1-(2-Amino-5-butylphenyl)ethanone is unique due to the presence of the butyl group, which enhances its hydrophobicity and may influence its biological activity and solubility in organic solvents. This structural feature can be exploited to design compounds with specific properties for targeted applications.
Propiedades
Número CAS |
90033-63-9 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
1-(2-amino-5-butylphenyl)ethanone |
InChI |
InChI=1S/C12H17NO/c1-3-4-5-10-6-7-12(13)11(8-10)9(2)14/h6-8H,3-5,13H2,1-2H3 |
Clave InChI |
KRLNHJAILMWFLL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=C(C=C1)N)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


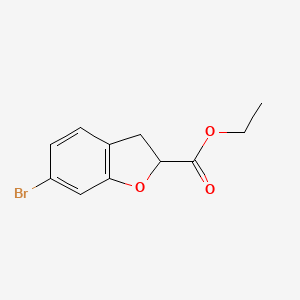



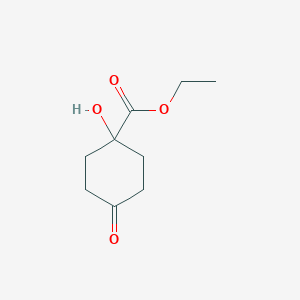
![1-[3-(Dimethylamino)phenyl]-2,2,2-trifluoroethanol](/img/structure/B13474419.png)
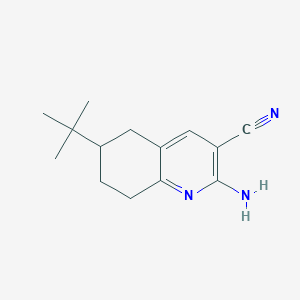
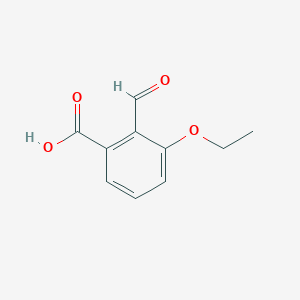
![3-(difluoromethyl)-1-methyl-N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13474432.png)
![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride](/img/structure/B13474434.png)
![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13474440.png)
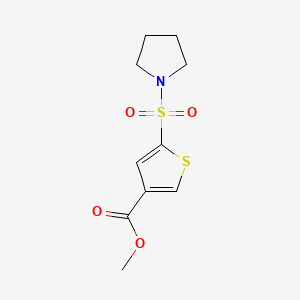
![3-{[(Tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoicacid](/img/structure/B13474449.png)
